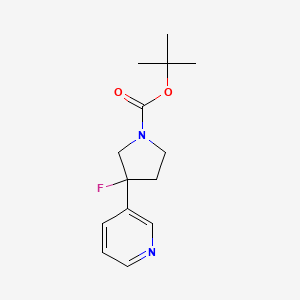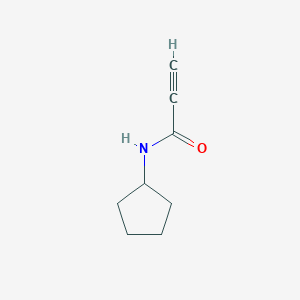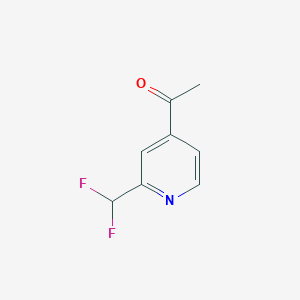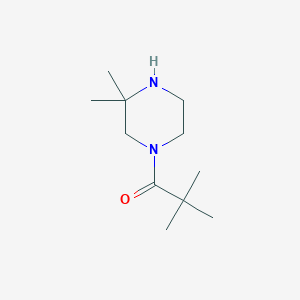![molecular formula C14H21N B1427373 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine CAS No. 1267779-15-6](/img/structure/B1427373.png)
3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine
説明
“3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a class of compounds that are widely used by medicinal chemists to develop treatments for human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” is C14H21N . The molecular weight is 203.32 .Chemical Reactions Analysis
The pyrrolidine ring in “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine” can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds with different biological profiles .科学的研究の応用
Enantioselective Catalysis and Structural Chemistry
- Research Focus : This study involves the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl)pyrrolidine, investigating their structural chemistry and applications in asymmetric Grignard cross-coupling reactions. These derivatives are crucial for enantioselective catalysis, a process significant in pharmaceutical and chemical synthesis (Nagel & Nedden, 1997).
Polar Cycloaddition and Pyrrolidines Synthesis
- Research Focus : Pyrrolidines, including derivatives of 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine, are explored for their potential in polar [3+2] cycloaddition reactions. This research is significant for synthesizing compounds with potential applications in medicine and industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Structural Analysis of Pyrrolidine Derivatives
- Research Focus : The study of 3-phenyl-chroman-4-one, a unit of isoflavonoids found in certain plants, involves derivatives of 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine. This research provides insights into the structural properties of these compounds, which are known for their antifungal and antibacterial properties (Thinagar et al., 2000).
Chiral Auxiliary in Asymmetric Aldol Reactions
- Research Focus : A study on the use of N-propionylated pyrrolidine derivative, similar to 3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine, as a chiral auxiliary in stereoselective aldol reactions. This research is significant in the field of organic synthesis, especially in creating stereoselective compounds (Hedenström et al., 2000).
Spectroscopic Identification and Derivatization
- Research Focus : Identification and derivatization of cathinones, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, using spectroscopic methods. This research contributes to the understanding of the properties and chemical behavior of pyrrolidine derivatives (Nycz et al., 2016).
将来の方向性
The pyrrolidine scaffold, as found in “3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine”, continues to be of great interest in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space more efficiently, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(2)14-5-3-12(4-6-14)9-13-7-8-15-10-13/h3-6,11,13,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNIMSBTHHAONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



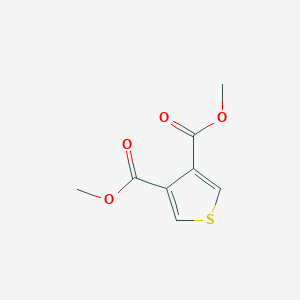
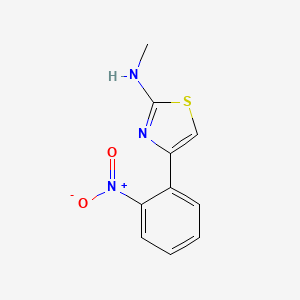
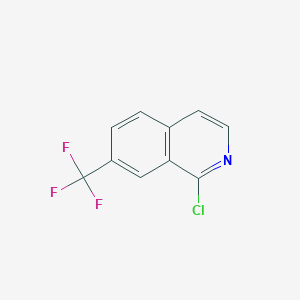
![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)
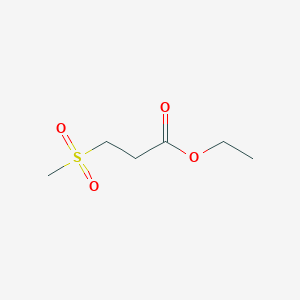
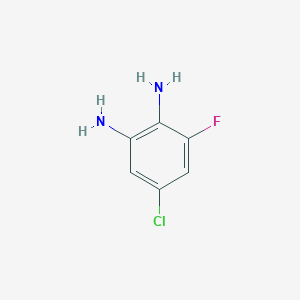
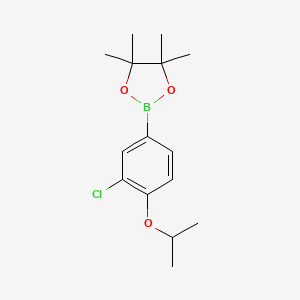
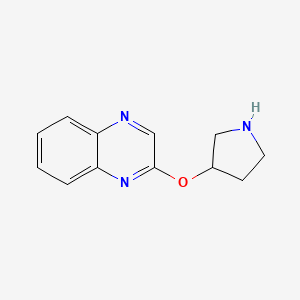
![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
